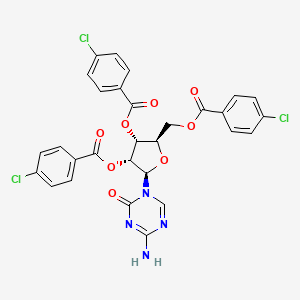
2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine is a synthetic derivative of 5-Azacytidine, a nucleoside analog. This compound is primarily used in research settings, particularly in the fields of epigenetics and cancer biology. Its structure includes three 4-chlorobenzoyl groups attached to the 2’, 3’, and 5’ positions of the ribose sugar, which enhances its stability and cellular uptake.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine typically involves the protection of the hydroxyl groups of 5-Azacytidine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine are not well-documented, the general approach would involve large-scale synthesis using similar protection strategies. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets research-grade standards.
化学反应分析
Types of Reactions
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine can undergo various chemical reactions, including:
Hydrolysis: The 4-chlorobenzoyl groups can be hydrolyzed under acidic or basic conditions to yield 5-Azacytidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution: Common nucleophiles include amines, thiols, and alcohols, with reactions often carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Hydrolysis: Produces 5-Azacytidine and 4-chlorobenzoic acid.
Substitution: Yields various substituted derivatives of 5-Azacytidine, depending on the nucleophile used.
科学研究应用
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine is widely used in scientific research due to its enhanced stability and cellular uptake compared to 5-Azacytidine. Its applications include:
Epigenetics: Used to study DNA methylation and demethylation processes, as it can inhibit DNA methyltransferases.
Cancer Research: Investigated for its potential to reactivate tumor suppressor genes silenced by hypermethylation.
Drug Development: Serves as a lead compound for developing new epigenetic therapies.
作用机制
The primary mechanism of action of 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine involves its incorporation into DNA and RNA, where it inhibits DNA methyltransferases. This inhibition leads to hypomethylation of DNA, which can reactivate silenced genes, including tumor suppressor genes. The compound’s enhanced stability and cellular uptake allow for more effective inhibition of DNA methylation compared to 5-Azacytidine.
相似化合物的比较
Similar Compounds
5-Azacytidine: The parent compound, less stable and with lower cellular uptake.
Decitabine (5-Aza-2’-deoxycytidine): Another nucleoside analog used in epigenetic research and cancer therapy.
Zebularine: A cytidine analog with similar applications in DNA methylation studies.
Uniqueness
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine stands out due to its enhanced stability and improved cellular uptake, making it a more effective tool for research applications. Its unique structure allows for more efficient inhibition of DNA methyltransferases, providing a valuable advantage over similar compounds.
属性
分子式 |
C29H21Cl3N4O8 |
|---|---|
分子量 |
659.9 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C29H21Cl3N4O8/c30-18-7-1-15(2-8-18)25(37)41-13-21-22(43-26(38)16-3-9-19(31)10-4-16)23(44-27(39)17-5-11-20(32)12-6-17)24(42-21)36-14-34-28(33)35-29(36)40/h1-12,14,21-24H,13H2,(H2,33,35,40)/t21-,22-,23-,24-/m1/s1 |
InChI 键 |
PDEGTVKZIHQCML-MOUTVQLLSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


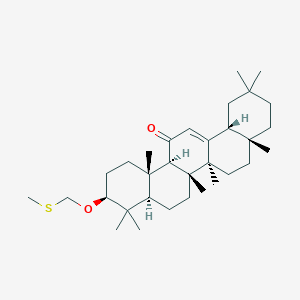
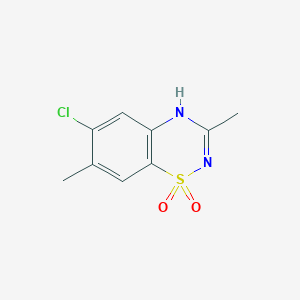
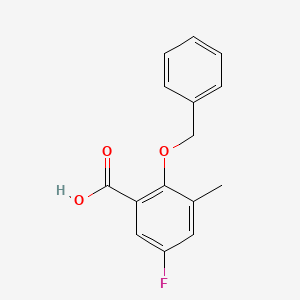
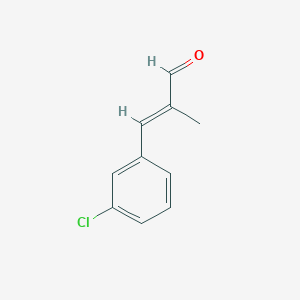
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)
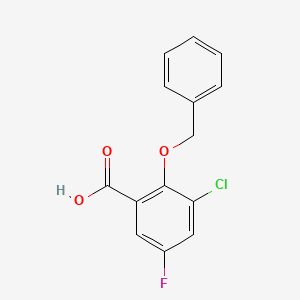
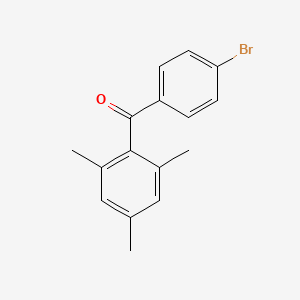
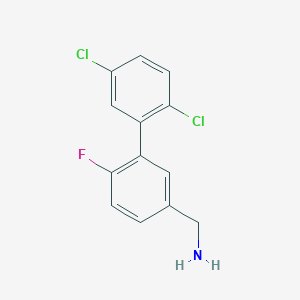

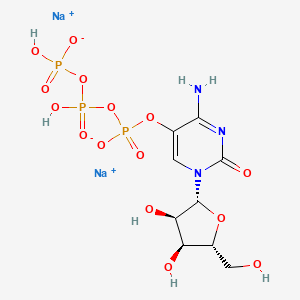
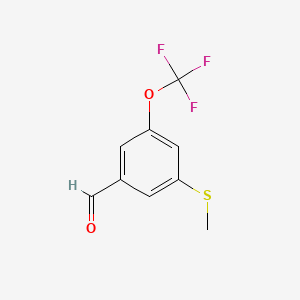
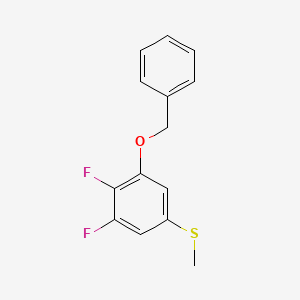
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,18S,19S)-5',7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B14761862.png)
![Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate](/img/structure/B14761866.png)
